molecular formula C31H34N2O5S B12759411 11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate CAS No. 84964-48-7

11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate

Cat. No.: B12759411
CAS No.: 84964-48-7
M. Wt: 546.7 g/mol
InChI Key: KJCQPYRFOMQVPU-WLHGVMLRSA-N
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Description

11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo(b,e)thiepin core, which is a tricyclic structure, and is functionalized with a morpholinopropylamino group and a phenyl group. The maleate salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dibenzo(b,e)thiepin Core: This can be achieved through a series of cyclization reactions involving appropriate aromatic precursors.

    Introduction of the Morpholinopropylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with 3-morpholinopropylamine.

    Addition of the Phenyl Group: This can be accomplished through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Maleate Salt: The final compound is converted to its maleate salt by reacting with maleic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its structural features suggest potential therapeutic applications, possibly as an antipsychotic or antidepressant.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The morpholinopropylamino group could play a role in binding to specific molecular targets, while the dibenzo(b,e)thiepin core might influence the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another dibenzo(b,e)thiepin derivative used as an antipsychotic.

    Amitriptyline: A tricyclic antidepressant with a similar core structure.

    Imipramine: Another tricyclic compound used in the treatment of depression.

Uniqueness

11-(3-Morpholinopropylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is unique due to the presence of the morpholinopropylamino group, which may confer distinct pharmacological properties. Its maleate salt form also enhances its solubility and stability, potentially improving its efficacy and shelf life.

Properties

CAS No.

84964-48-7

Molecular Formula

C31H34N2O5S

Molecular Weight

546.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)-11-phenyl-6H-benzo[c][1]benzothiepin-11-amine

InChI

InChI=1S/C27H30N2OS.C4H4O4/c1-2-10-23(11-3-1)27(28-15-8-16-29-17-19-30-20-18-29)24-12-5-4-9-22(24)21-31-26-14-7-6-13-25(26)27;5-3(6)1-2-4(7)8/h1-7,9-14,28H,8,15-21H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KJCQPYRFOMQVPU-WLHGVMLRSA-N

Isomeric SMILES

C1COCCN1CCCNC2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1COCCN1CCCNC2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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